molecular formula C15H24O B1429342 4-Nonylphenol-2,3,5,6-d4 CAS No. 1173019-62-9

4-Nonylphenol-2,3,5,6-d4

Cat. No.: B1429342
CAS No.: 1173019-62-9
M. Wt: 224.37 g/mol
InChI Key: IGFHQQFPSIBGKE-ZGAVCIBUSA-N
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Description

4-Nonylphenol-2,3,5,6-d4 is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 224.37 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,5,6-Tetradeuterio-4-nonylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2,3,5,6-Tetradeuterio-4-nonylphenol, a derivative of nonylphenol, primarily targets immune-related factors and estrogen receptors . It is known to interact with estrogen receptors ER-α and ER-β, which play a crucial role in the regulation of gene expression and affect a variety of physiological processes .

Mode of Action

The compound interacts with its targets, leading to changes in the expression of immune-related factors and estrogen receptors. It has been observed that the expressions of estrogen receptor ER-α and ER-β protein in the spleen increased significantly upon exposure . This interaction results in changes at the cellular level, affecting the immune response.

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to influence the expression of activator protein-1 (AP-1), nuclear factor of activated T cells (NF-AT), and nuclear factor kappa B (NF-κB) in the process of immune damage . These factors are crucial in the regulation of immune responses and inflammation.

Pharmacokinetics

It is known that the compound can be absorbed and distributed in the body, affecting various tissues such as the spleen

Result of Action

The action of 2,3,5,6-Tetradeuterio-4-nonylphenol results in molecular and cellular effects. It has been observed to cause changes in the spleen organ coefficient, number of spleen nodules, relative area of lymph nodes, and white pulp . At the cellular level, it affects lymphocytes, leading to changes in their morphology and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,5,6-Tetradeuterio-4-nonylphenol. It enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . The environmental exposure level of nonylphenol, from which this compound is derived, is a significant factor affecting the structural changes, species composition, and quantity of ecosystems .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHQQFPSIBGKE-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745793
Record name 4-Nonyl(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-62-9
Record name 4-Nonyl(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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